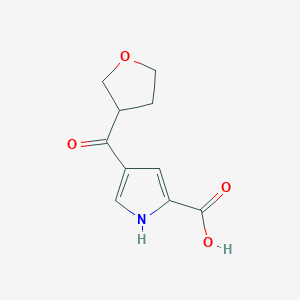
4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, also known as OPC-21268, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrole carboxylic acids and has shown promising results in various biochemical and physiological studies.
科学的研究の応用
Synthesis and Biological Activity Prediction
The novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, synthesized from a one-pot condensation involving carboxylic acids similar to 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, have been investigated. The structural confirmation of these compounds was achieved through various methods, and their biological activity was predicted using the PASS prediction tool, indicating potential applications in drug discovery and bioactive compound synthesis Kharchenko, Detistov, & Orlov, 2008.
Synthesis and Tautomerism of N-Alkyl-3-hydroxypyrroles
Research on the synthesis of 3-hydroxypyrroles, which share structural similarities with 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, has provided insights into the tautomerism of such compounds. This includes the synthesis of 3-hydroxypyrrole-4-carboxylates and the study of their spectral properties to understand the factors influencing tautomerism, which is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields Momose, Tanaka, Yokota, Nagamoto, & Yamada, 1979.
Chiral Precursor in Poly(malic acid) Derivatives
The preparation of racemic and optically active 4-carboxy-2-oxetanones, starting from compounds like 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, highlights its application as a new chiral precursor. This has implications in the synthesis of functionalized racemic or optically active poly(malic acid) derivatives, which are significant in the development of reactive polymers, supported catalysts, liquid crystals polymers, and macromolecular prodrugs Leboucher-Durand, Langlois, & Guérin, 1996.
Coordination Polymers and Photophysical Properties
The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, under different conditions, has been studied to form coordination polymers and discrete carboxylate-bridged metallomacrocycles. This research sheds light on the potential of carboxylic acids in the formation of coordination polymers with unique structures and properties, which can be applicable in material science and catalysis Ghosh, Savitha, & Bharadwaj, 2004.
特性
IUPAC Name |
4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(6-1-2-15-5-6)7-3-8(10(13)14)11-4-7/h3-4,6,11H,1-2,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPYUWKSQWLSKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B2387291.png)
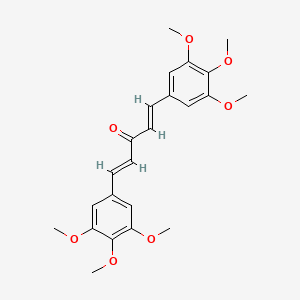
![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2387294.png)
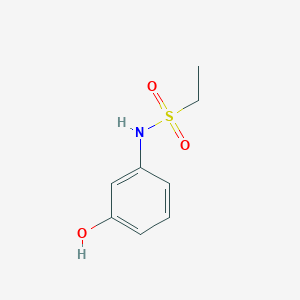
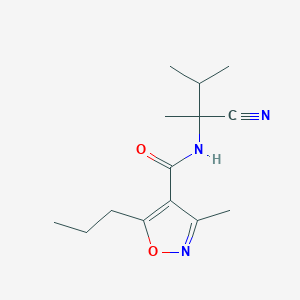

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2387301.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2387303.png)
![3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2387305.png)
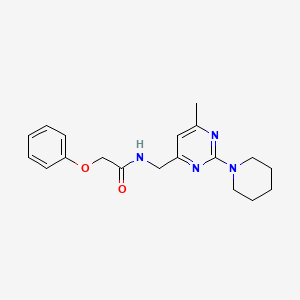
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile](/img/structure/B2387311.png)
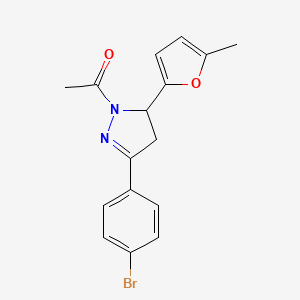
![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)